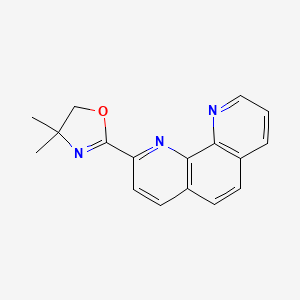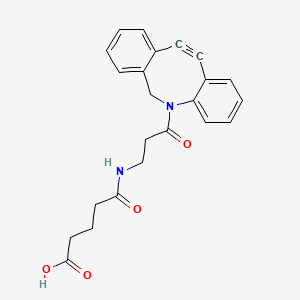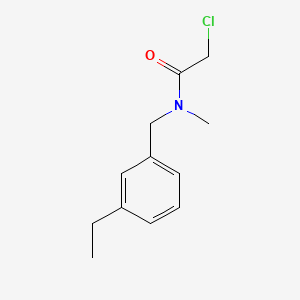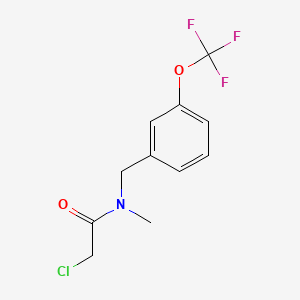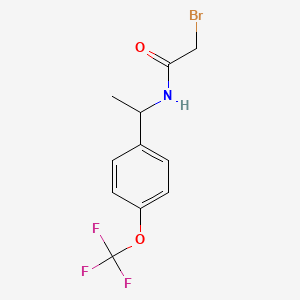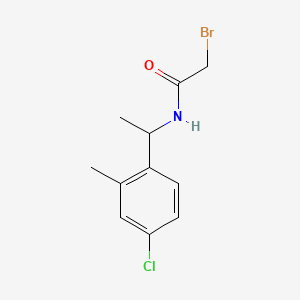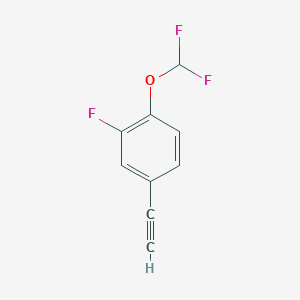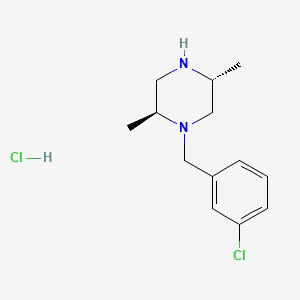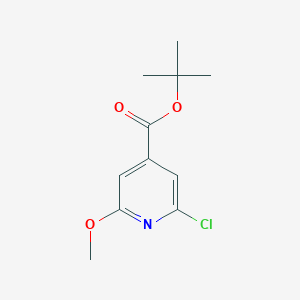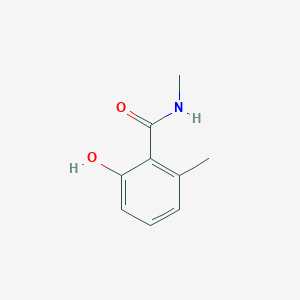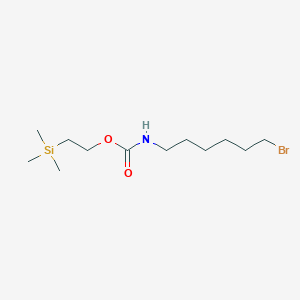
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate
Overview
Description
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate is an organosilicon compound that features a carbamate functional group. This compound is of interest due to its unique structural properties, which include a trimethylsilyl group and a bromohexyl chain. These features make it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate typically involves the following steps:
Formation of 2-(Trimethylsilyl)ethanol: This can be achieved by reacting trimethylsilyl chloride with ethanol in the presence of a base such as sodium hydride.
Preparation of 6-Bromohexyl Isocyanate: This intermediate can be synthesized by reacting 6-bromohexanol with phosgene or triphosgene in the presence of a base.
Coupling Reaction: The final step involves the reaction of 2-(Trimethylsilyl)ethanol with 6-bromohexyl isocyanate to form this compound. This reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The carbamate group can be oxidized to form urea derivatives.
Reduction: The bromo group can be reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Formation of substituted carbamates.
Oxidation: Formation of urea derivatives.
Reduction: Formation of hexylcarbamate.
Scientific Research Applications
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Materials Science: The compound can be used in the preparation of silicon-containing polymers and materials.
Biological Studies: It can be used as a probe or reagent in biochemical assays.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action of 2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromo group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation reactions, the carbamate group can be transformed into urea derivatives through the addition of oxygen atoms.
Comparison with Similar Compounds
Similar Compounds
2-(Trimethylsilyl)ethyl (6-chlorohexyl)carbamate: Similar structure but with a chloro group instead of a bromo group.
2-(Trimethylsilyl)ethyl (6-iodohexyl)carbamate: Similar structure but with an iodo group instead of a bromo group.
2-(Trimethylsilyl)ethyl (6-fluorohexyl)carbamate: Similar structure but with a fluoro group instead of a bromo group.
Uniqueness
2-(Trimethylsilyl)ethyl (6-bromohexyl)carbamate is unique due to the presence of the bromo group, which is more reactive in nucleophilic substitution reactions compared to chloro or fluoro groups
Properties
IUPAC Name |
2-trimethylsilylethyl N-(6-bromohexyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrNO2Si/c1-17(2,3)11-10-16-12(15)14-9-7-5-4-6-8-13/h4-11H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSOHJYWUTZXST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCCCCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrNO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B8212511.png)
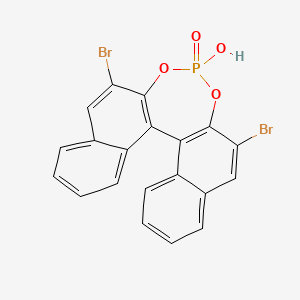
![(R)-3,3'-Bis[4-(1-naphthalenyl)phenyl]-1,1'-binaphthyl-2,2'-diyl Hydrogenphosphate](/img/structure/B8212531.png)
